

An In-depth Technical Guide to 3-(2-Oxopiperidin-1-yl)propanoic acid

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Compound of Interest

Compound Name: 3-(2-Oxopiperidin-1-yl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2-Oxopiperidin-1-yl)propanoic acid**, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a proposed synthetic route with experimental protocols, and an exploration of its potential biological activities based on its structural motifs.

Core Molecular Data

3-(2-Oxopiperidin-1-yl)propanoic acid is a derivative of piperidine, featuring a propanoic acid group attached to the nitrogen atom of a 2-piperidone ring. Its chemical structure combines a lactam ring with a carboxylic acid moiety, features present in numerous biologically active compounds.

Physicochemical Properties

A summary of the key quantitative data for **3-(2-Oxopiperidin-1-yl)propanoic acid** is presented in the table below.

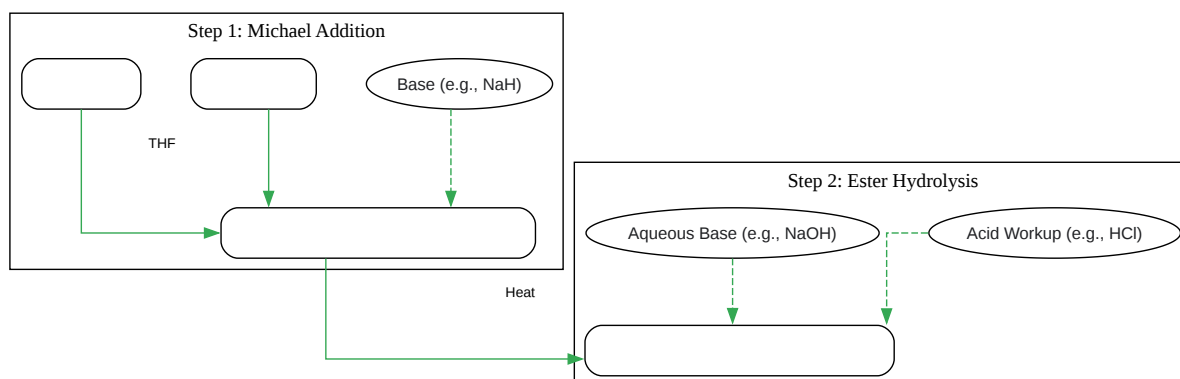
Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₃	[1] [2]
Molecular Weight	171.19 g/mol	[1]
Monoisotopic Mass	171.08954 Da	[2]
CAS Number	117705-04-1	[1] [3]
Melting Point	148 °C	[1]
Boiling Point (Predicted)	380.8 ± 25.0 °C	[1]
Density (Predicted)	1.199 ± 0.06 g/cm ³	[1]
pKa (Predicted)	4.35 ± 0.10	[1]

Synthesis and Experimental Protocols

The synthesis of **3-(2-Oxopiperidin-1-yl)propanoic acid** can be achieved through a two-step process involving a Michael addition followed by ester hydrolysis. A detailed experimental protocol for this proposed synthetic route is provided below.

Proposed Synthetic Workflow

The overall synthetic scheme involves the addition of 2-piperidone to an acrylate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.



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Caption: Proposed two-step synthesis of **3-(2-Oxopiperidin-1-yl)propanoic acid**.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate (Michael Addition)

- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
- Reaction: After the addition of sodium hydride is complete, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, add ethyl acrylate (1.2 eq) dropwise via the dropping funnel.

- **Reflux:** Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching and Extraction:** After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-(2-oxopiperidin-1-yl)propanoate.

Step 2: Synthesis of **3-(2-Oxopiperidin-1-YL)propanoic acid** (Ester Hydrolysis)

- **Hydrolysis:** In a round-bottom flask, dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq) from Step 1 in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (2.0 eq).
- **Reflux:** Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.^[4]
- **Acidification:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid.
- **Isolation:** A precipitate of **3-(2-Oxopiperidin-1-YL)propanoic acid** should form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

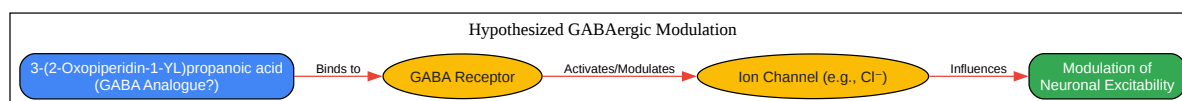
Potential Biological Activity and Signaling Pathways

While specific biological data for **3-(2-Oxopiperidin-1-YL)propanoic acid** is not extensively documented, its structural components—a piperidine ring and a propanoic acid moiety—are present in many pharmacologically active molecules.^[5] The N-acylpiperidine structure is a key feature in a variety of compounds with diverse biological activities, including anticancer and antimicrobial effects.^{[6][7]}

The propanoic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and can also influence a compound's pharmacokinetic properties.[8][9]

Potential Interaction with GABAergic Signaling

The 2-piperidone (a cyclic amide, or lactam) core of the molecule bears a structural resemblance to γ -aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. GABA analogues are known to modulate GABAergic signaling and are used to treat conditions like seizures and anxiety.[10] Some molecules containing a lactam ring, such as certain β -lactam antibiotics, have been shown to interact with GABA receptors.[11][12] It is plausible that **3-(2-Oxopiperidin-1-yl)propanoic acid** could act as a GABA analogue, potentially modulating the activity of GABA receptors.



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Caption: Potential interaction with the GABAergic signaling pathway.

Further research is required to validate these hypotheses and to fully elucidate the biological activity and mechanism of action of **3-(2-Oxopiperidin-1-yl)propanoic acid**. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.

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